2-(2-(2-Chloro-3-(2-(1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium iodide
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Overview
Description
2-(2-(2-Chloro-3-(2-(1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium iodide is a complex organic compound known for its unique structural properties This compound is characterized by the presence of multiple indoline and cyclohexene moieties, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chloro-3-(2-(1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium iodide typically involves a multi-step process. The initial step often includes the preparation of the indoline and cyclohexene intermediates. These intermediates are then subjected to a series of condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These techniques often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chloro-3-(2-(1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(2-(2-Chloro-3-(2-(1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chloro-3-(2-(1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through various pathways, including signal transduction and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2-(2-(3-(2-(1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-2-(2-(2-(phenyltellanyl)benzoyl)hydrazineyl)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium
- 2-chloro-3-((E)-2-chloro-3-(hydroxymethylene) cyclohex-1-en-1-yl) acrylic acid
Uniqueness
The uniqueness of 2-(2-(2-Chloro-3-(2-(1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium iodide lies in its complex structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C34H40ClIN2 |
---|---|
Molecular Weight |
639.0 g/mol |
IUPAC Name |
(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethyl-3,3-dimethylindole;iodide |
InChI |
InChI=1S/C34H40ClN2.HI/c1-7-36-28-18-11-9-16-26(28)33(3,4)30(36)22-20-24-14-13-15-25(32(24)35)21-23-31-34(5,6)27-17-10-12-19-29(27)37(31)8-2;/h9-12,16-23H,7-8,13-15H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
KNMUBWZYEOXZGR-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2C(/C1=C/C=C\3/CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CC)(C)C.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CC)(C)C.[I-] |
Origin of Product |
United States |
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